molecular formula C17H16ClNO3 B5989380 3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE

3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE

Cat. No.: B5989380
M. Wt: 317.8 g/mol
InChI Key: DMXKQFPBYNQZOY-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, features a benzodioxole moiety, which is a benzene ring fused to a dioxole ring, and a chlorinated benzoxazine structure, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated benzoxazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of benzodioxole oxides.

    Reduction: Formation of benzodioxole alcohols.

    Substitution: Formation of substituted benzoxazines.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of advanced polymers and resins due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing substrate access. This inhibition leads to a reduction in the production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory drugs. Additionally, the compound’s ability to interact with DNA and proteins suggests its potential use in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Shares the benzodioxole moiety but differs in its acid functionality.

    N-{4-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL}QUINOLINE-3-CARBOXAMIDE: Contains a benzodioxole group and is used in similar biological applications.

    2-(1,3-BENZODIOXOL-5-YL)-5-[(3-FLUORO-4-METHOXYBENZYL)SULFANYL]-1,3,4-OXADIAZOLE: Another benzodioxole derivative with distinct pharmacological properties.

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE stands out due to its unique combination of a benzodioxole moiety and a chlorinated benzoxazine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-10-5-15-13(11(2)17(10)18)7-19(8-20-15)12-3-4-14-16(6-12)22-9-21-14/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXKQFPBYNQZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC4=C(C=C3)OCO4)C(=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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